3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound belonging to the class of pyrrolopyridines. This compound features a pyridine ring fused to a pyrrole ring, characterized by a chlorine atom at the third position, a methyl group at the fourth position, and a hydroxyl group at the fifth position. It has garnered significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications in various diseases.
The compound is cataloged under the chemical identifier 1190313-06-4. It is classified as a heterocyclic compound, specifically a pyrrolopyridine derivative. The structure of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol makes it relevant for research in medicinal chemistry and organic synthesis.
The synthesis of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes cyclization reactions under controlled conditions, often employing catalysts and specific temperature and pressure settings to optimize yield and purity.
The industrial production may utilize continuous flow reactors for better control over reaction parameters, enhancing scalability and yield while minimizing costs.
This structure highlights the fused ring system that is characteristic of pyrrolopyridines, contributing to its unique chemical properties and biological activities.
3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol can undergo various chemical reactions:
The specific reagents and conditions for these reactions are crucial for achieving desired products:
The mechanism of action for 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets. Notably, it may act as an inhibitor of receptor tyrosine kinases involved in cell signaling pathways that regulate cell growth and differentiation. By inhibiting these receptors, the compound can interfere with signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
This mechanism suggests potential applications in cancer therapy by targeting abnormal cell signaling pathways that contribute to tumor growth and survival .
The physical properties of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol include:
Key chemical properties include:
These properties are essential for understanding its behavior in various chemical environments and potential applications in synthesis and drug formulation .
3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol has several applications in scientific research:
Research continues to explore its efficacy against various diseases, including cancer and inflammatory conditions, positioning it as a promising candidate for further development in pharmaceutical applications .
The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine nucleobases. This bicyclic heteroaromatic system comprises a fused pyrrole and pyridine ring, with nitrogen atoms positioned to mimic hydrogen-bonding patterns critical for biomolecular recognition. Historically, this scaffold gained prominence through natural products like variolin B, isolated from Antarctic sponges (Kirkpatrickia variolosa), which demonstrated potent antitumor properties [2] [3]. The molecular simplicity and synthetic versatility of pyrrolo[2,3-b]pyridine enabled systematic exploration, leading to FDA-approved kinase inhibitors such as Vemurafenib and Pexidartinib. These drugs exploit the scaffold’s ability to engage kinase ATP-binding sites through hinge-region interactions, validating its utility in targeted cancer therapies [2] [6]. The structural evolution highlights a transition from natural product inspiration to rational drug design, with 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine emerging as a synthetically accessible building block for further derivatization [5].
Year Range | Key Developments | Clinical Impact |
---|---|---|
Pre-2000 | Isolation of variolin B; Early synthetic methods for 7-azaindoles | Proof of concept for antitumor activity |
2000-2010 | Development of FGFR/VEGFR inhibitors; Rebeccamycin analogs | Kinase-targeted therapies (e.g., Vemurafenib) |
2010-Present | PARP-1 inhibitors; 3,4-disubstituted variants (e.g., 3-chloro-4-methyl derivatives) | Enhanced selectivity in preclinical candidates |
Substitutions at the 3- and 4-positions of pyrrolo[2,3-b]pyridine dictate target selectivity and potency across diverse biological pathways:
Biological Target | Role in Disease | Example Substituents | Observed Activity |
---|---|---|---|
FGFR1-3 kinases | Oncogenic signaling | 3-Cl, 4-Me + hinge binders | IC₅₀ = 7–25 nM; Apoptosis induction in 4T1 cells |
DNA topoisomerase I | Cancer cell replication | 3-Planar groups (e.g., oxime) | DNA binding Kb = 2.5 × 10⁵ M⁻¹ |
PARP-1 | DNA repair in tumors | 6-Methyl-1-carboxamide | Low-dose in vivo efficacy |
The 3-chloro-4-methyl motif confers distinct advantages for drug discovery:
Isomer | Structure (CID) | Key Properties | Medicinal Chemistry Relevance |
---|---|---|---|
3-Chloro-4-methyl-[2,3-b] | 53412629 | Balanced logP; H-bond acceptor at N1/N7 | Kinase inhibition, DNA binding |
4-Chloro-1-methyl-[2,3-b] | CDS023532 [5] | Reactivity at C4; Methyl group at N1 | Cross-coupling precursor |
4-Chloro-[3,2-c] | 60290-21-3 [8] | Different N atom positions; Altered dipole moment | Limited biological data |
4-Chloro-3-methyl-[2,3-b] | 17979323 [7] | Methyl at C3 (not C4); Steric hindrance at coupling site | Underexplored for biological activity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7